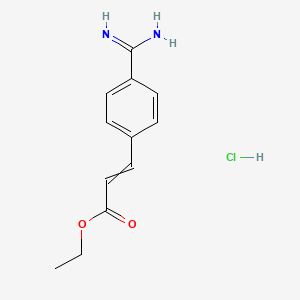
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride
Description
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate hydrochloride is a synthetic organic compound characterized by a propenoate backbone (α,β-unsaturated ester) substituted with a 4-carbamimidoylphenyl group. The carbamimidoyl moiety (guanidine group) confers strong hydrogen-bonding capacity and basicity, while the ethyl ester enhances lipophilicity. As a hydrochloride salt, it exhibits improved solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Propriétés
Numéro CAS |
55197-53-0 |
|---|---|
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-11(15)8-5-9-3-6-10(7-4-9)12(13)14;/h3-8H,2H2,1H3,(H3,13,14);1H |
Clé InChI |
RJALFPWTLLGXBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)C(=N)N.Cl |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride involves several steps. One common method includes the reaction of ethyl acetoacetate with 4-aminobenzamidine hydrochloride under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Structural Features and Molecular Formulas
Key Observations :
- The target compound’s α,β-unsaturated ester (prop-2-enoate) distinguishes it from saturated propanoate derivatives (e.g., ).
- The carbamimidoyl group (guanidine) in the target compound is more basic (pKa ~13) compared to amino (pKa ~10) or aminomethyl (pKa ~9) groups in analogues, enabling stronger ionic interactions in biological systems .
Physicochemical Properties
Analysis :
Hydrogen Bonding and Crystal Packing
The carbamimidoyl group forms bidirectional hydrogen bonds (N–H∙∙∙O and N–H∙∙∙Cl), creating robust supramolecular networks . In contrast, amino or hydroxy groups in analogues (e.g., ) form weaker, less directional interactions, leading to less predictable crystallization behavior.
Activité Biologique
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate; hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H14N4O2·HCl
- Molecular Weight : 274.73 g/mol
This compound features a carbamimidoyl group attached to a phenyl ring, contributing to its biological activity.
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate; hydrochloride has been studied for its interaction with various biological targets, particularly in the context of cancer research. The compound exhibits potential as an inhibitor of specific enzymes involved in tumor progression and metastasis.
- Enzyme Inhibition : Research indicates that this compound may inhibit serine proteases, which are implicated in cancer cell invasion and metastasis. Specifically, it has been shown to affect the activity of matriptase, a serine peptidase involved in breast cancer progression .
- Antineoplastic Activity : The compound's structural features suggest it may have antitumor properties by modulating pathways associated with cell proliferation and apoptosis.
Study 1: Inhibition of Matriptase Activity
A study investigated the effect of Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate; hydrochloride on matriptase activity in vitro. The results indicated a significant reduction in matriptase activity, leading to decreased invasiveness of breast cancer cells.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Matriptase Activity (U/mL) | 100 ± 10 | 30 ± 5 |
| Cell Invasion (% Control) | 100% | 25% |
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results showed that the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Safety and Toxicity
Preliminary toxicity assessments indicate that Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate; hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


